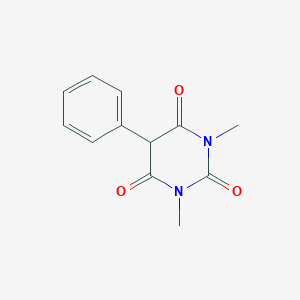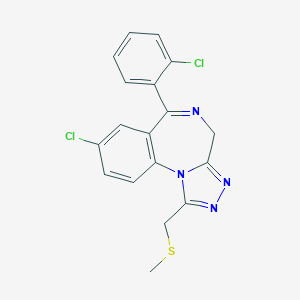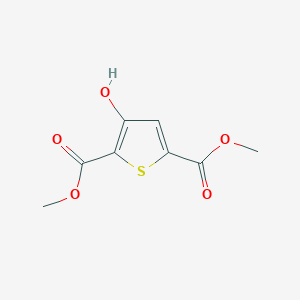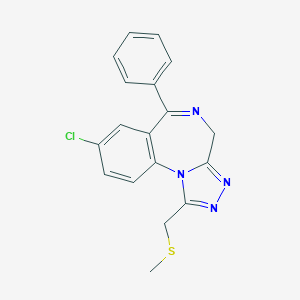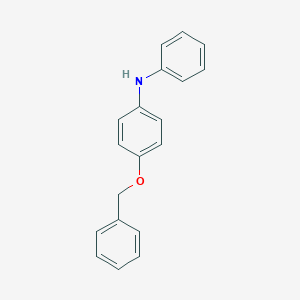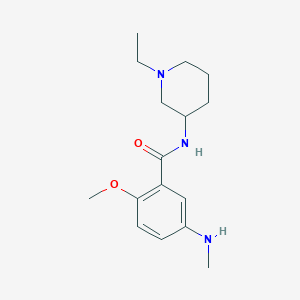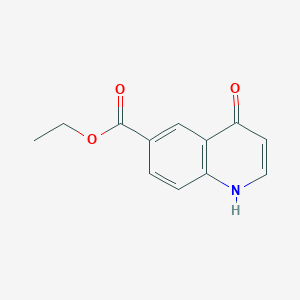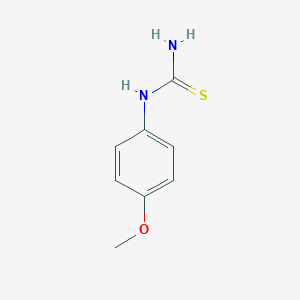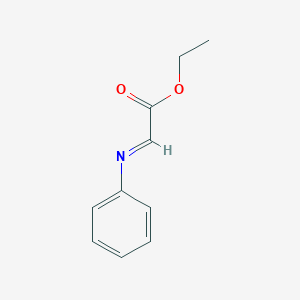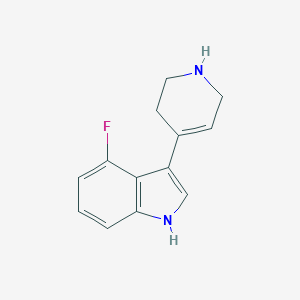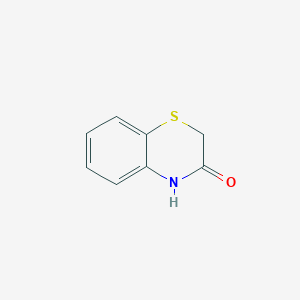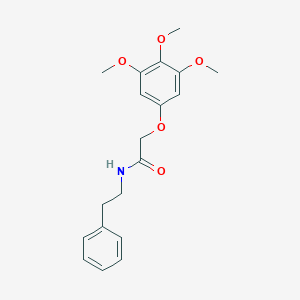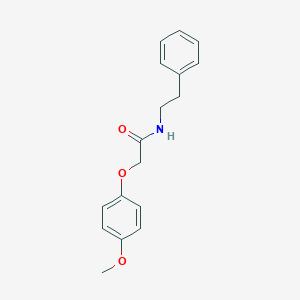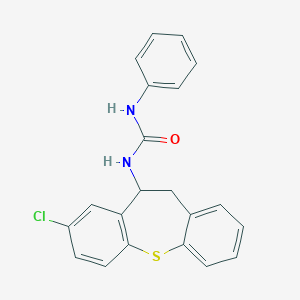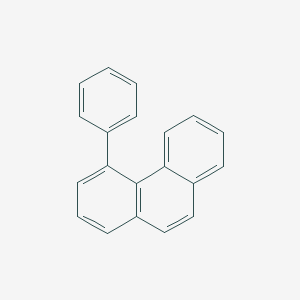
4-Phenylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene ring system with a phenyl group attached to it. It is widely used in various scientific research applications due to its unique physical and chemical properties.
作用机制
The mechanism of action of 4-Phenylphenanthrene is not well understood. However, it is believed to interact with DNA and other biomolecules through intercalation, hydrogen bonding, and π-π stacking interactions. It can also undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage.
生化和生理效应
The biochemical and physiological effects of 4-Phenylphenanthrene are dependent on the dose and exposure duration. At low doses, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. At high doses, it can cause cell death and organ toxicity. It has also been shown to induce oxidative stress and inflammation in various cell types.
实验室实验的优点和局限性
One of the main advantages of using 4-Phenylphenanthrene in lab experiments is its availability and low cost. It is also a well-characterized compound with known physical and chemical properties. However, its low solubility in water and organic solvents can limit its use in certain experiments. Additionally, its toxicity and potential for DNA damage must be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of 4-Phenylphenanthrene. One area of interest is the development of new synthetic methods for the production of derivatives with improved solubility and bioactivity. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its environmental fate and toxicity can provide valuable insights into the impact of 4-Phenylphenanthrenes on human health and the environment.
合成方法
The synthesis of 4-Phenylphenanthrene involves the condensation reaction of phenylacetylene and 1,2-dibromobenzene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a series of elimination and coupling steps to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
4-Phenylphenanthrene has been extensively used in various scientific research applications. It is used as a fluorescent probe for the detection of DNA damage and repair, as it can intercalate into the DNA helix and emit fluorescence upon excitation. It is also used as a model compound for the study of 4-Phenylphenanthrene metabolism and toxicity, as it represents a common structural motif found in many environmental pollutants. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
属性
CAS 编号 |
4325-78-4 |
|---|---|
产品名称 |
4-Phenylphenanthrene |
分子式 |
C20H14 |
分子量 |
254.3 g/mol |
IUPAC 名称 |
4-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-10-17-14-13-16-9-4-5-11-18(16)20(17)19/h1-14H |
InChI 键 |
LNKYQOVOBUHJOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
其他 CAS 编号 |
4325-78-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



